

# TCH-165 Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: TCH-165

Cat. No.: B611247

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**TCH-165** is a novel small molecule modulator of the proteasome, a critical cellular machinery for protein degradation. It acts by promoting the assembly and activity of the 20S proteasome, leading to enhanced degradation of intrinsically disordered proteins (IDPs), while leaving structured proteins largely unaffected[1][2][3]. This selective activity makes **TCH-165** a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in diseases characterized by the accumulation of toxic IDPs, such as certain cancers and neurodegenerative disorders[3][4].

These application notes provide detailed protocols for utilizing **TCH-165** in cell culture experiments to investigate its effects on cell viability, protein degradation, and related signaling pathways.

## Data Presentation

### Table 1: In Vitro Efficacy of TCH-165 on Cell Viability

Cell Line	Assay Type	IC50 / CC50 (µM)	Treatment Duration (hours)	Reference
RPMI-8226 (Multiple Myeloma)	Growth Inhibition	1.6	72	
U87MG (Glioblastoma)	Growth Inhibition	2.4	72	
RPMI-8226 (Multiple Myeloma)	Cytotoxicity	0.9	72	
L363 (Multiple Myeloma)	Cytotoxicity	5.0	72	
NIH-H929 (Multiple Myeloma)	Cytotoxicity	4.3	72	
Primary Human MM Cells (Newly Diagnosed)	Cytotoxicity	1.0	72	
Primary Human MM Cells (Relapsed)	Cytotoxicity	8.1	72	

**Table 2: In Vitro Activity of TCH-165 on Proteasome and MYC-mediated Transcription**

Assay	System	EC50 (μM)	Reference
20S Proteasome Chymotrypsin-like Activity	Purified 20S Proteasome	4.2	
20S Proteasome Trypsin-like Activity	Purified 20S Proteasome	3.2	
20S Proteasome Caspase-like Activity	Purified 20S Proteasome	4.7	
MYC-mediated Luciferase Transcription	HCT-116 cells	2.57	

## Experimental Protocols

### Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of **TCH-165** on the viability of cancer cell lines using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

- **TCH-165** (stored as a stock solution, e.g., 10 mM in DMSO)
- Complete cell culture medium appropriate for the cell line
- 96-well clear or opaque-walled tissue culture plates
- Selected cancer cell lines (e.g., RPMI-8226, U87MG)
- Phosphate-buffered saline (PBS)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

**Procedure:**

- **Cell Seeding:**
  - Trypsinize and count cells.
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- **TCH-165 Treatment:**
  - Prepare serial dilutions of **TCH-165** in complete medium from the stock solution. A suggested concentration range is 0.01 to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **TCH-165** concentration.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the **TCH-165** dilutions or vehicle control.
  - Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Viability Measurement:**
  - Follow the manufacturer's instructions for the chosen viability reagent.
  - For MTT assay: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100  $\mu$ L of solubilization buffer and incubate overnight. Read absorbance at 570 nm.
  - For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100  $\mu$ L of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.
- **Data Analysis:**
  - Subtract the background reading from all wells.

- Normalize the data to the vehicle control wells (set as 100% viability).
- Plot the percentage of cell viability against the log concentration of **TCH-165** and determine the IC50 value using a non-linear regression curve fit.

## Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the investigation of **TCH-165**'s effect on the degradation of specific proteins, such as c-MYC, by Western blotting.

Materials:

- **TCH-165**
- Complete cell culture medium
- 6-well tissue culture plates
- Selected cell lines (e.g., RPMI-8226, HEK293T)
- Proteasome inhibitor (e.g., Bortezomib, BTZ) as a control
- Protein synthesis inhibitor (e.g., Cycloheximide, CHX)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-MYC, anti-GAPDH, anti-GFP)

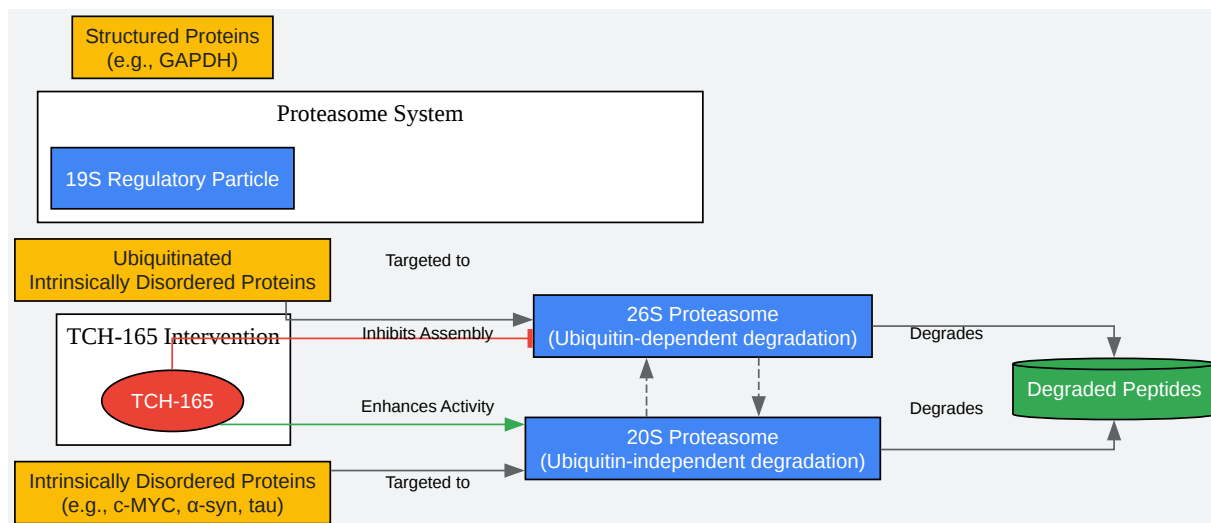
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment:
  - Seed cells in 6-well plates and allow them to attach overnight.
  - Treat cells with the desired concentration of **TCH-165** (e.g., 5  $\mu$ M) for a specified time course (e.g., 4, 8, 12, 24 hours).
  - For control experiments, pre-treat cells with a proteasome inhibitor like BTZ (e.g., 3  $\mu$ M) before adding **TCH-165** to confirm proteasome-mediated degradation.
  - To assess protein stability, treat cells with a protein synthesis inhibitor like cycloheximide (e.g., 50  $\mu$ g/mL) with or without **TCH-165**.
- Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Lyse cells in RIPA buffer on ice for 30 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each sample using a BCA assay.
- Western Blotting:

- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control, as GAPDH is a structured protein not degraded by **TCH-165**.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Data Analysis:
  - Quantify the band intensities using image analysis software (e.g., ImageJ).
  - Normalize the intensity of the target protein band to the loading control.

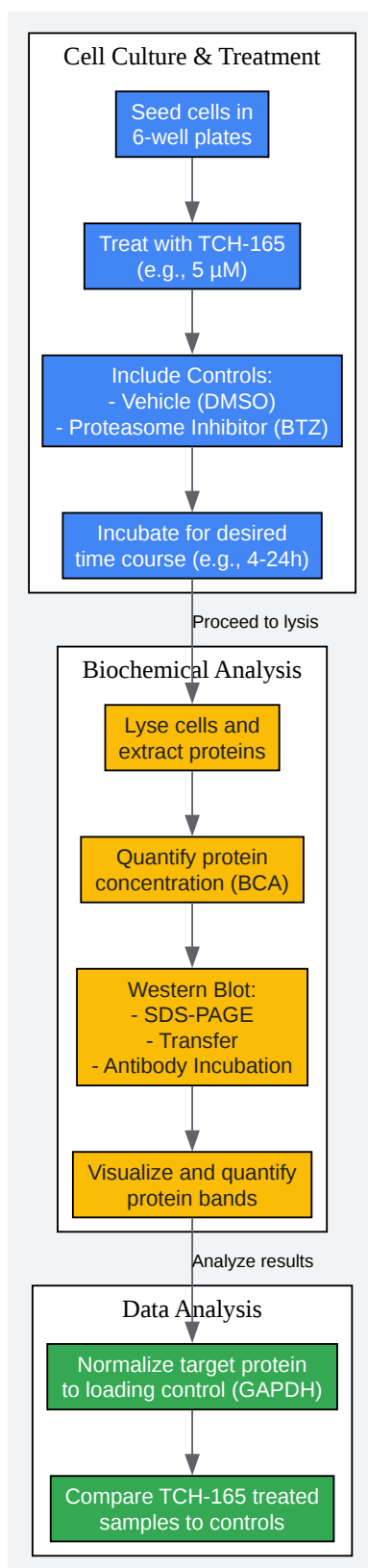
## Mandatory Visualization



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Caption: Mechanism of action of **TCH-165** on the proteasome system.





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Caption: Workflow for analyzing **TCH-165**-induced protein degradation.

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